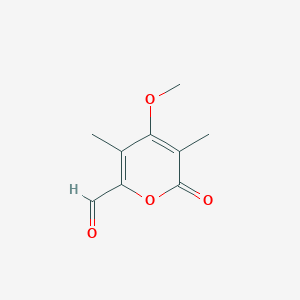![molecular formula C13H9N3O5 B14625696 Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- CAS No. 58668-50-1](/img/structure/B14625696.png)
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This can be achieved using a mixture of nitric and sulfuric acids . The resulting nitrobenzoic acid is then subjected to further reactions to introduce the pyridinylcarbonylamino group. This often involves the use of reagents such as pyridine and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
作用機序
The mechanism of action of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the pyridinylcarbonylamino group.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the pyridinylcarbonylamino group.
Uniqueness
This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various fields of research .
特性
CAS番号 |
58668-50-1 |
|---|---|
分子式 |
C13H9N3O5 |
分子量 |
287.23 g/mol |
IUPAC名 |
5-nitro-2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12(11-3-1-2-6-14-11)15-10-5-4-8(16(20)21)7-9(10)13(18)19/h1-7H,(H,15,17)(H,18,19) |
InChIキー |
RDVSKBWIAVWVLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
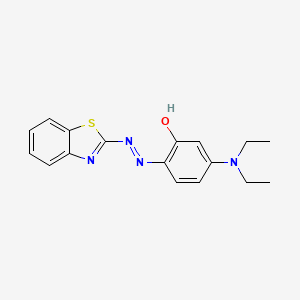
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
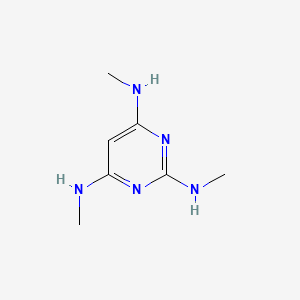
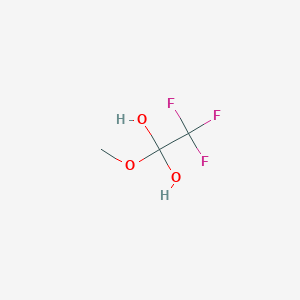
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
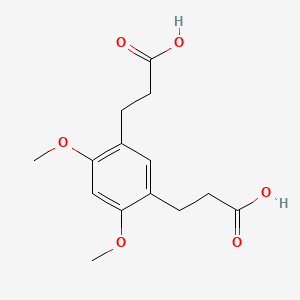
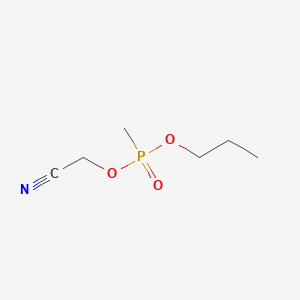
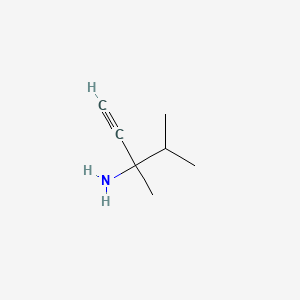
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

